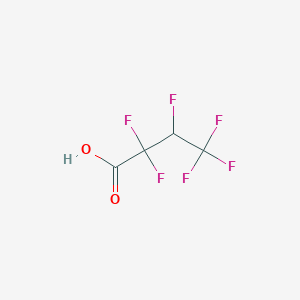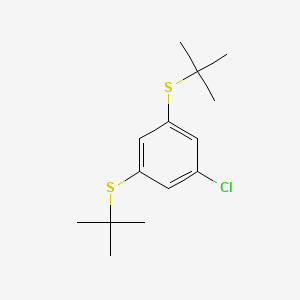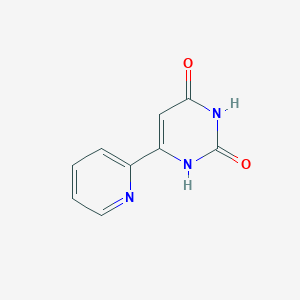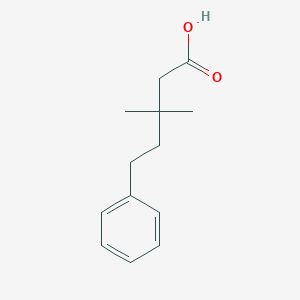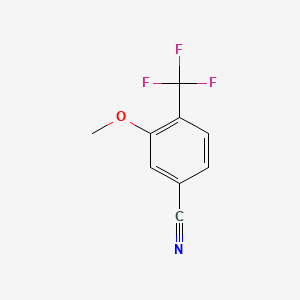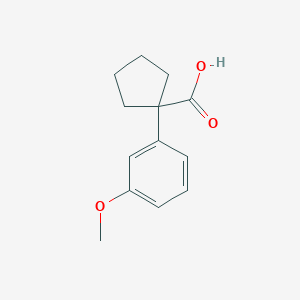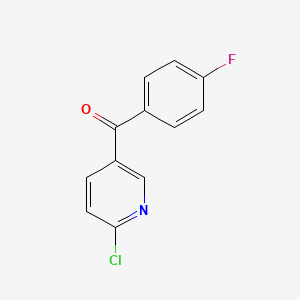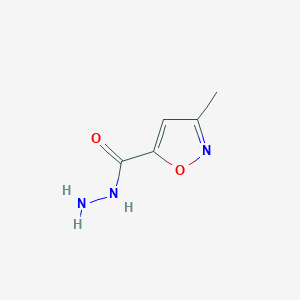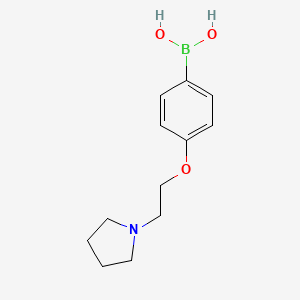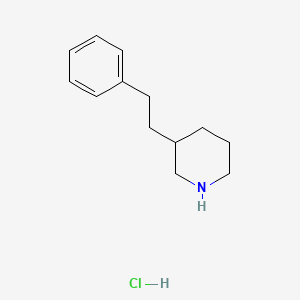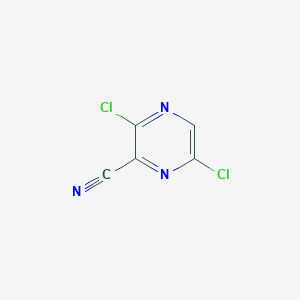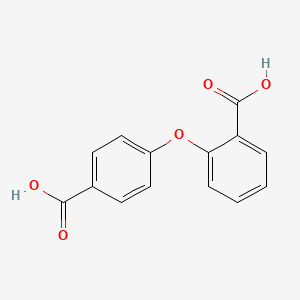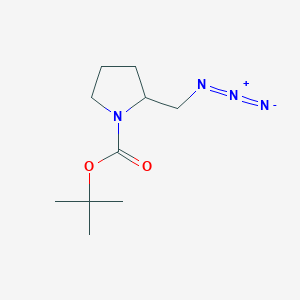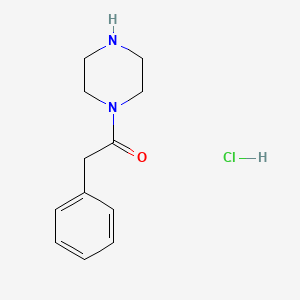
2-Phenyl-1-(piperazin-1-yl)ethanone hydrochloride
Descripción general
Descripción
“2-Phenyl-1-(piperazin-1-yl)ethanone hydrochloride” is a chemical compound with the CAS Number: 502653-18-1 . It has a molecular weight of 240.73 . The compound is typically stored in a refrigerator and is available in the form of a white to yellow powder or crystals .
Molecular Structure Analysis
The molecular formula of “2-Phenyl-1-(piperazin-1-yl)ethanone hydrochloride” is C12H16N2O . The InChI code is 1S/C12H16N2O.ClH/c15-12(14-8-6-13-7-9-14)10-11-4-2-1-3-5-11;/h1-5,13H,6-10H2;1H . The compound has a complex structure with a phenyl group (a benzene ring), a piperazine ring, and an ethanone group.Physical And Chemical Properties Analysis
The compound has a molecular weight of 204.27 g/mol . It has a topological polar surface area of 32.3 Ų . The compound has one hydrogen bond donor and two hydrogen bond acceptors . It has two rotatable bonds . The exact mass and the monoisotopic mass are 204.126263138 g/mol . The compound is a white to yellow powder or crystals .Aplicaciones Científicas De Investigación
Antipsychotic Applications
- Design and Synthesis for Antipsychotic Activity : A study by Bhosale et al. (2014) explored the design and synthesis of biphenyl moiety linked with aryl piperazine. They synthesized derivatives, including 2-Phenyl-1-(piperazin-1-yl)ethanone hydrochloride, evaluating them for antipsychotic activity. The study found significant anti-dopaminergic and anti-serotonergic activity in these compounds, suggesting potential applications in antipsychotic drugs (Bhosale et al., 2014).
Anticancer Applications
- In Vitro Antitumor Activity Against Breast Cancer Cells : Yurttaş et al. (2014) synthesized 1,2,4-triazine derivatives bearing a piperazine amide moiety, including 2-Phenyl-1-(piperazin-1-yl)ethanone hydrochloride, and investigated their potential anticancer activities. The study indicated promising antiproliferative agents, particularly against MCF-7 breast cancer cells (Yurttaş et al., 2014).
Antibacterial and Antifungal Applications
- Antibacterial and Antifungal Activities : Gan et al. (2010) designed and synthesized azole-containing piperazine derivatives, including the subject compound. These compounds demonstrated moderate to significant antibacterial and antifungal activities in vitro, indicating their potential in antimicrobial applications (Gan et al., 2010).
Synthesis and Characterization
- Synthesis Techniques and Structural Analysis : A study by Said et al. (2020) reported an eco-friendly microwave-assisted synthesis of compounds including 2-Phenyl-1-(piperazin-1-yl)ethanone hydrochloride. The study focused on efficient synthesis methods and crystal structure analysis, contributing to the knowledge of chemical synthesis and characterization of such compounds (Said et al., 2020).
Antifungal Activity of Metal Complexes
- Metal Complexes and Antifungal Activity : Research by Raj et al. (2015) involved synthesizing metal complexes of ligands including 2-Phenyl-1-(piperazin-1-yl)ethanone hydrochloride. These complexes showed enhanced antifungal activity compared to the ligand alone, suggesting potential applications in antifungal treatments (Raj et al., 2015).
Electrochemical Synthesis
- Electrochemical Synthesis and Applications : Nematollahi and Amani (2011) conducted a study on the electrochemical oxidation of compounds including 2-Phenyl-1-(piperazin-1-yl)ethanone hydrochloride. This research contributes to the development of new electrochemical synthesis methods, which are environmentally friendly and efficient (Nematollahi & Amani, 2011).
Safety And Hazards
Propiedades
IUPAC Name |
2-phenyl-1-piperazin-1-ylethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c15-12(14-8-6-13-7-9-14)10-11-4-2-1-3-5-11;/h1-5,13H,6-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFZUNOXEDDALC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)CC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-1-(piperazin-1-yl)ethanone hydrochloride | |
CAS RN |
502653-18-1 | |
| Record name | 2-phenyl-1-(piperazin-1-yl)ethan-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



